molecular formula C16H17BrN6O B6521014 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole CAS No. 1798519-50-2

6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole

Cat. No. B6521014
CAS RN: 1798519-50-2
M. Wt: 389.25 g/mol
InChI Key: BOUMGCXIZLFLIV-UHFFFAOYSA-N
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Description

Indazoles and triazoles are both classes of nitrogen-containing heterocyclic compounds . They are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are also important structures in many commercially available drugs .


Synthesis Analysis

The synthesis of indazole and triazole derivatives often involves reactions with various primary amines . For example, Patel et al. synthesized a compound with a similar structure by reacting substituted phenyl with 1-methyl-1H-imidazol-2-yl .


Molecular Structure Analysis

Indazoles and triazoles have unique molecular structures. Indazoles contain a pyrazole ring fused to a benzene ring, while triazoles contain three nitrogen atoms and two carbon atoms in a five-membered ring .


Chemical Reactions Analysis

Indazoles and triazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their structures . For instance, they can react with different electrophiles and nucleophiles, enabling the synthesis of a wide range of derivatives .


Physical And Chemical Properties Analysis

Indazoles and triazoles are generally solid at room temperature and are highly soluble in polar solvents due to the presence of polar nitrogen atoms .

Mechanism of Action

The mechanism of action of indazole and triazole derivatives often involves interactions with various biological targets. For example, some derivatives show antimicrobial activity by interacting with the cell wall and DNA structures . Others inhibit certain enzymes, leading to their therapeutic effects .

Future Directions

Given the wide range of biological activities of indazole and triazole derivatives, there is ongoing research into the development of new drugs based on these structures . This includes the synthesis of new derivatives and the investigation of their biological activities .

properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O/c1-21-15(13-3-2-11(17)10-14(13)19-21)16(24)22-7-4-12(5-8-22)23-9-6-18-20-23/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUMGCXIZLFLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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